molecular formula C17H17Cl2N3O3S2 B15111750 N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide

Cat. No.: B15111750
M. Wt: 446.4 g/mol
InChI Key: UMUIAMPZRNLXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a benzylsulfonyl group, and a dichloroethenyl-substituted cyclopropane carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves multiple stepsThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(2E)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives, benzylsulfonyl-substituted compounds, and dichloroethenyl-substituted cyclopropane carboxamides. Examples include:

Uniqueness

Its unique structure allows it to interact with different molecular targets and exhibit diverse biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4 g/mol

IUPAC Name

N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H17Cl2N3O3S2/c1-17(2)11(8-12(18)19)13(17)14(23)20-15-21-22-16(26-15)27(24,25)9-10-6-4-3-5-7-10/h3-8,11,13H,9H2,1-2H3,(H,20,21,23)

InChI Key

UMUIAMPZRNLXAA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.